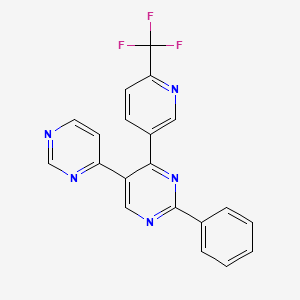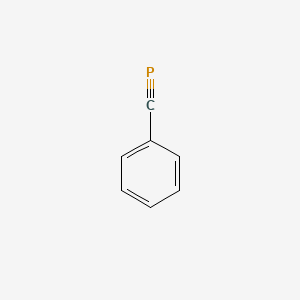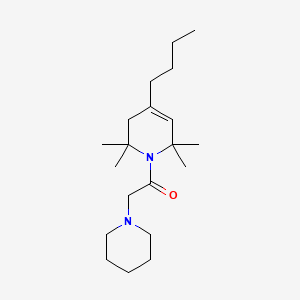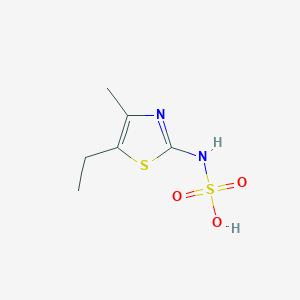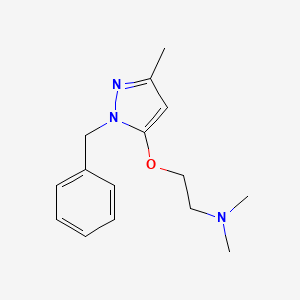
Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group, a dimethylaminoethoxy group, and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.
Substitution Reactions: The introduction of the benzyl group, dimethylaminoethoxy group, and methyl group can be carried out through various substitution reactions. For example, the benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Reaction Conditions: These reactions are often carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidation reactions to form pyrazole N-oxides.
Reduction: Reduction reactions can be used to modify the substituents on the pyrazole ring.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the pyrazole ring and its substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives with modified substituents.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Chemistry:
Catalysis: Pyrazole derivatives are used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds are explored for their potential use in organic electronics and as building blocks for advanced materials.
Biology and Medicine:
Antimicrobial Agents: Pyrazole derivatives have shown promising antimicrobial activity against various pathogens.
Anticancer Agents: Some pyrazole compounds exhibit anticancer properties and are being investigated for their potential use in cancer therapy.
Anti-inflammatory Agents: Pyrazole derivatives are also studied for their anti-inflammatory effects.
Industry:
Pharmaceuticals: Pyrazole compounds are used as intermediates in the synthesis of various pharmaceutical drugs.
Agrochemicals: These compounds are explored for their potential use as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- depends on its specific biological activity. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by targeting specific enzymes or cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by interacting with molecular targets such as kinases or DNA.
Comparación Con Compuestos Similares
Pyrazofurin: An antiviral and antitumor agent.
Encorafenib: A kinase inhibitor used in cancer therapy.
Celecoxib: A nonsteroidal anti-inflammatory drug.
Crizotinib: A kinase inhibitor used in cancer treatment.
Lonazolac: An anti-inflammatory drug.
Uniqueness: Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties
Propiedades
Número CAS |
5372-15-6 |
|---|---|
Fórmula molecular |
C15H21N3O |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H21N3O/c1-13-11-15(19-10-9-17(2)3)18(16-13)12-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 |
Clave InChI |
ROWFYAJOERBGDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)OCCN(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
